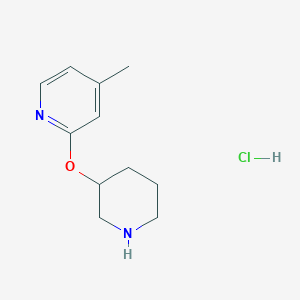

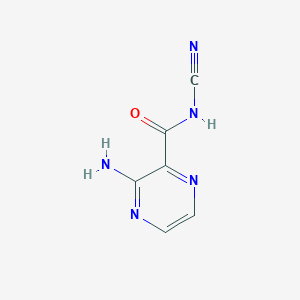

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Descripción general

Descripción

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, commonly referred to as 4MPP, is a synthetic compound with a variety of applications in scientific research. It is a versatile compound that has been widely used in the synthesis of a wide range of organic compounds. The compound is also known to have biochemical and physiological effects on cells and organisms.

Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamic Studies

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have shown that certain piperidine derivatives offer promising efficiencies as corrosion inhibitors, highlighting their potential applications in protecting metals from corrosion (Kaya et al., 2016).

Synthesis of Functionalized Pyridines

The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone and their reactions have been explored, demonstrating the versatility of piperidine as a catalyst in the synthesis of pyridine derivatives. This work expands the chemical toolkit for creating novel compounds with potential applications in various fields (Mekheimer et al., 1997).

Parkinson-like Neurologic Deficit Research

A novel 4-substituted piperidine was studied for its effects on primates, leading to a Parkinson-like neurologic deficit. This research contributes to understanding the neuropharmacological impacts of piperidine derivatives and may guide the development of treatments for neurological disorders (Wilkening et al., 1986).

Synthesis Methods

Research has been conducted on novel methods for synthesizing piperidine derivatives, such as 3-(Pyrrolidin-1-yl)piperidine, highlighting advances in synthetic chemistry that facilitate the production of these compounds for further study and application (Smaliy et al., 2011).

Molecular and Crystal Structures

The study of molecular and crystal structures of hydroxy derivatives of hydropyridine, including piperidine analogs, provides insights into the conformation and packing of molecules in crystals. This knowledge is crucial for designing materials with specific physical properties (Kuleshova & Khrustalev, 2000).

Antineoplastic Applications

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor featuring a piperidine derivative, is under study for its metabolism in chronic myelogenous leukemia patients. Understanding its metabolic pathways is essential for optimizing its therapeutic efficacy and safety (Gong et al., 2010).

Propiedades

IUPAC Name |

4-methyl-2-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFBFRZIHYTPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671464 | |

| Record name | 4-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride | |

CAS RN |

1185310-94-4 | |

| Record name | 4-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride](/img/structure/B1500768.png)

![Oxazolo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1500774.png)

![1-Methylimidazo[1,2-d][1,2,4]triazinone](/img/structure/B1500787.png)

![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanone](/img/structure/B1500792.png)